

What is diethyl tartrate used for in organic chemistry?

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Compound of Interest

Compound Name: Diethyl tartrate

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An In-depth Technical Guide to the Applications of **Diethyl Tartrate** in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl tartrate (DET) is a diester of tartaric acid that serves as a versatile and indispensable chiral building block in modern organic chemistry.[1][2] Its utility stems from its readily available, enantiomerically pure forms, (R,R)-(+)-**diethyl tartrate** and (S,S)-(-)-**diethyl tartrate**, which are derived from the chiral pool.[2] This guide provides a comprehensive overview of the primary applications of **diethyl tartrate**, focusing on its role as a chiral ligand in asymmetric epoxidation, a chiral auxiliary, a precursor to other chiral ligands, and a resolving agent. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[3][4]

Core Applications of Diethyl Tartrate

Chiral Ligand in Sharpless Asymmetric Epoxidation

The most prominent application of **diethyl tartrate** is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols.[5][6] This Nobel Prize-winning reaction provides a reliable method for the synthesis of 2,3-epoxyalcohols with high enantioselectivity.[5] The catalytic system consists of titanium(IV) isopropoxide, tert-butyl

hydroperoxide (TBHP) as the oxidant, and a stoichiometric amount of either (+)- or (-)-**diethyl tartrate**.^{[6][7]}

The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation, allowing for predictable synthesis of the desired epoxide enantiomer.^[8] The use of L-(+)-**diethyl tartrate** typically results in the delivery of the oxygen atom to the re face of the alkene, while D-(-)-**diethyl tartrate** directs the oxygen to the si face.^[8] This reaction is widely employed in the synthesis of natural products and pharmaceuticals, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.^[5]

Quantitative Data for Sharpless Asymmetric Epoxidation

Allylic Alcohol Substrate	Diethyl Tartrate Enantiomer	Yield (%)	Enantiomeric Excess (ee, %)	Reference
(E)-2-Hexen-1-ol	(2R,3R)-(+)-DET	63-69	96.4-97.5	^[9]
Geraniol	L-(+)-DET	-	83.5	^[10]
Geraniol	L-(+)-DET	-	76.2	^[10]
(Z)-2-Methylhept-2-enol	(+)-DET	80	89	^[11]
Allyl alcohol	(+)-Diisopropyl tartrate*	~15	73	^[11]

*Note: Diisopropyl tartrate is sometimes used and can lead to higher selectivity.^[12]

Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from Organic Syntheses.^[9]

Materials:

- Methylene chloride (CH₂Cl₂)
- Titanium(IV) isopropoxide (Ti(OiPr)₄)

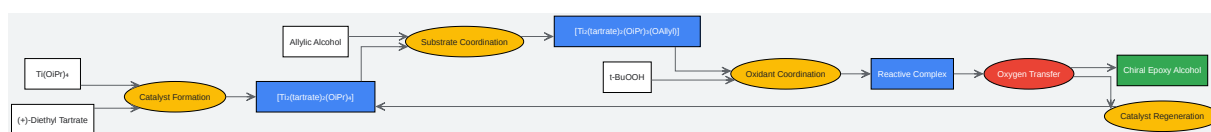
- Diethyl (2R,3R)-tartrate ((+)-DET)
- (E)-2-Hexen-1-ol
- Anhydrous tert-butyl hydroperoxide (TBHP) in toluene
- Ferrous sulfate (FeSO_4)
- Tartaric acid
- Sodium hydroxide (NaOH)
- Brine
- Ether

Procedure:

- A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 1.00 L of methylene chloride and 39.9 mL (0.134 mol) of titanium(IV) isopropoxide.
- The flask is cooled to -70°C in a dry ice-ethanol bath under a nitrogen atmosphere.
- To the cooled solution, 33.1 g (0.161 mol) of diethyl (2R,3R)-tartrate and 25.0 g (0.25 mol) of (E)-2-hexen-1-ol are added.
- 184.5 mL (0.50 mol) of 2.71 M anhydrous tert-butyl hydroperoxide in toluene, precooled to -20°C , is added to the reaction mixture.
- The reaction temperature is allowed to rise to 0°C over a 2.0-hour period.
- In a separate 4-L beaker, a solution of 125 g of ferrous sulfate and 50 g of tartaric acid in 500 mL of deionized water is prepared and cooled to 10°C .
- The reaction mixture at 0°C is poured into the stirred ferrous sulfate solution. The temperature will rise to approximately 20°C .

- After the exothermic reaction subsides (about 5 minutes), the mixture is stirred for an additional 5 minutes.
- The layers are separated, and the aqueous phase is extracted three times with 150-mL portions of ether.
- The combined organic phases are transferred to a 2-L, three-necked flask and cooled to 3°C.
- A precooled solution of 20 g of sodium hydroxide in 500 mL of brine is added, and the two-phase mixture is stirred vigorously for 1 hour.
- The layers are separated, and the aqueous phase is extracted twice with 150-mL portions of ether.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by fractional distillation to yield the chiral epoxy alcohol.

Mechanistic Pathway



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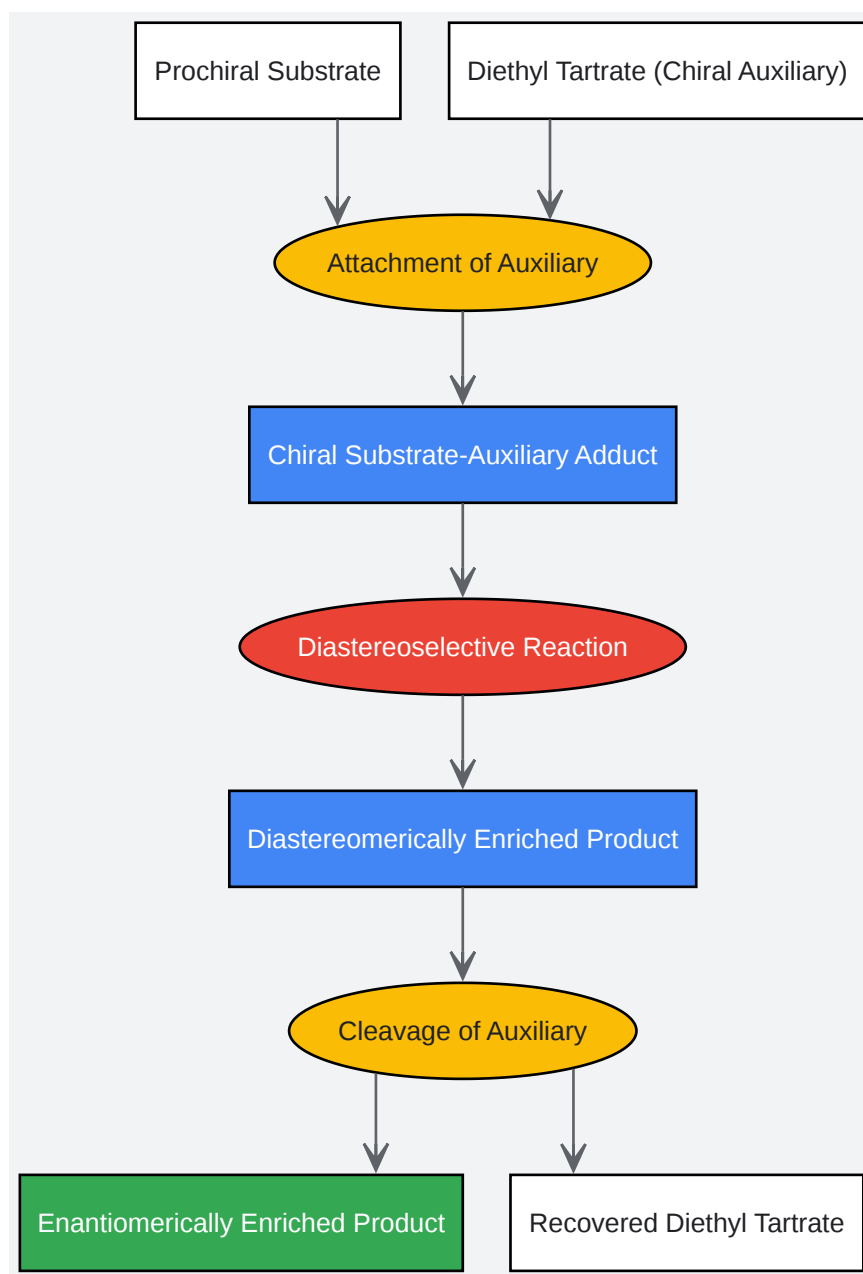
Sharpless Asymmetric Epoxidation Catalytic Cycle

Chiral Auxiliary

Diethyl tartrate can be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the

auxiliary can be cleaved and recovered. This strategy is valuable in various asymmetric syntheses, including Michael additions and aldol reactions.[13]

Experimental Workflow for Chiral Auxiliary Application



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Workflow for Using **Diethyl Tartrate** as a Chiral Auxiliary

Chiral Building Block for Ligand Synthesis

Diethyl tartrate is a key starting material for the synthesis of other important chiral ligands, most notably TADDOLs ($\alpha,\alpha,\alpha',\alpha'$ -tetraaryl-1,3-dioxolane-4,5-dimethanols).^{[14][15]} TADDOLs are highly versatile C₂-symmetric diols that have found wide application as chiral auxiliaries and ligands in a vast number of enantioselective reactions, including nucleophilic additions to carbonyl compounds, Diels-Alder reactions, and cyclopropanations.^{[15][16][17]}

Experimental Protocol: Synthesis of a TADDOL Ligand from Diethyl Tartrate

This generalized protocol is based on the synthesis of TADDOLs from tartrate esters.^{[15][18]}

Materials:

- (R,R)-**Diethyl tartrate**
- 2,2-Dimethoxypropane
- p-Toluenesulfonic acid
- Anhydrous diethyl ether
- Arylmagnesium bromide (e.g., phenylmagnesium bromide)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane
- Ethyl acetate

Procedure:

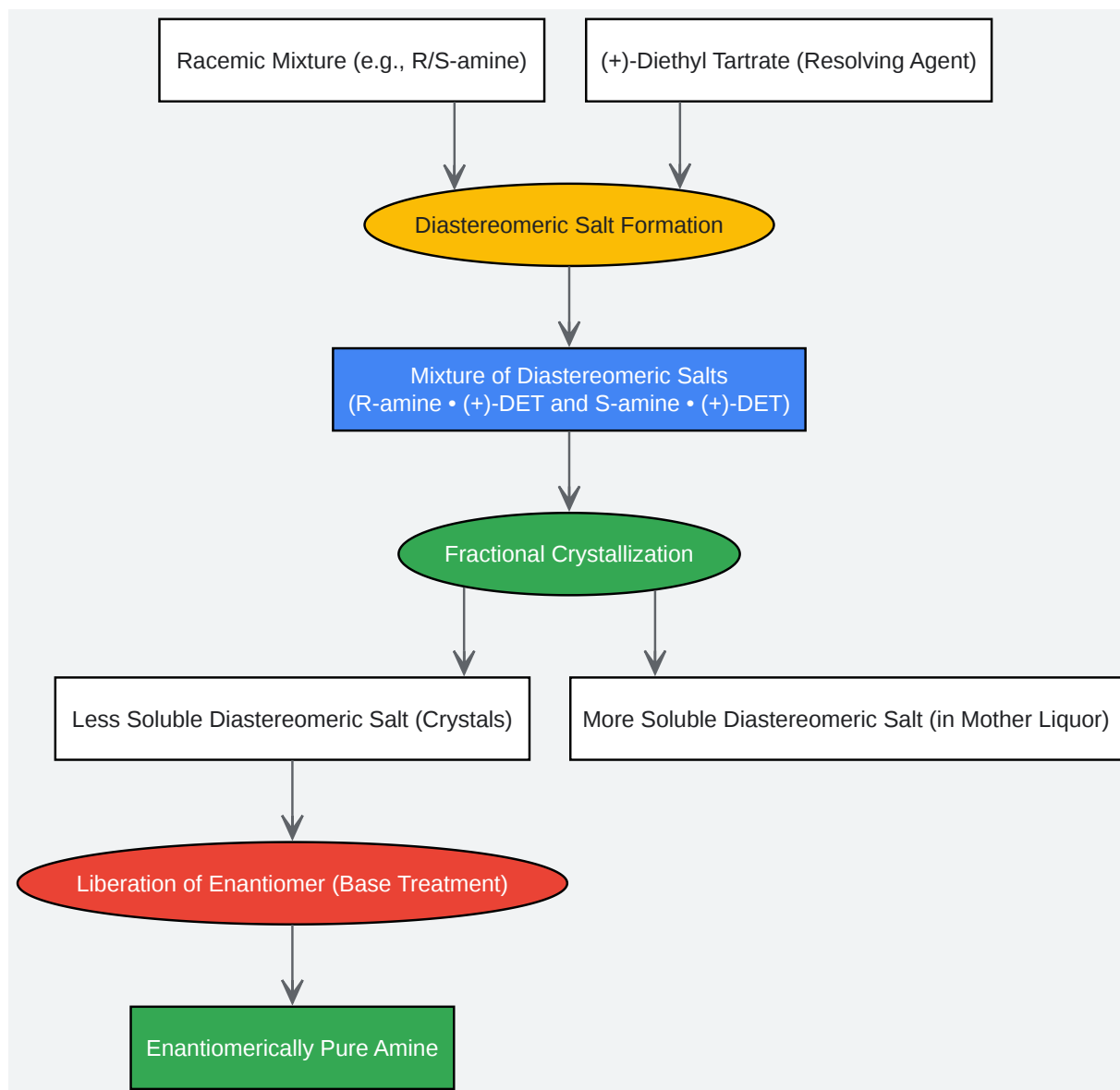
- **Protection of the Diol:** (R,R)-**Diethyl tartrate** is first protected as its acetonide. In a round-bottom flask, dissolve **diethyl tartrate** in 2,2-dimethoxypropane. Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is extracted and purified to yield the diethyl 2,3-O-isopropylidenetartrate.

- Grignard Reaction: The protected **diethyl tartrate** derivative is dissolved in anhydrous diethyl ether under an inert atmosphere. The solution is cooled in an ice bath, and an excess of the arylmagnesium bromide solution (e.g., 4-5 equivalents) is added dropwise.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
- The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude TADDOL is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Chiral Resolving Agent

Diethyl tartrate and its parent compound, tartaric acid, are effective chiral resolving agents for the separation of racemic mixtures, particularly amines.^{[19][20]} The principle of chiral resolution via diastereomeric salt formation involves the reaction of a racemic base with an enantiomerically pure acid (or vice versa) to form a pair of diastereomeric salts.^[20] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.^[19] The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.

Logical Diagram for Chiral Resolution



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Logical Workflow for Chiral Resolution Using **Diethyl Tartrate**

Conclusion

Diethyl tartrate is a cornerstone of asymmetric synthesis, offering a cost-effective and versatile platform for the introduction of chirality. Its preeminent role in the Sharpless asymmetric epoxidation has revolutionized the synthesis of chiral epoxy alcohols, which are valuable intermediates in drug development and natural product synthesis. Furthermore, its

application as a chiral auxiliary, a precursor to powerful ligands like TADDOLs, and a classical resolving agent underscores its broad utility. The detailed protocols and data presented in this guide aim to equip researchers and professionals with the necessary knowledge to effectively harness the potential of **diethyl tartrate** in their synthetic endeavors.

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